4'-Bromo-4-dimethylaminoazobenzene
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Overview
Description
4’-Bromo-4-dimethylaminoazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-dimethylaminoazobenzene typically involves the diazotization of 4-bromoaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production methods for azo compounds like 4’-Bromo-4-dimethylaminoazobenzene often involve large-scale batch or continuous processes, ensuring high yield and purity. The process parameters are optimized for cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-dimethylaminoazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of the azo group (N=N) can yield amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the bromine atom under suitable conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Bromo-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the manufacture of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-4-dimethylaminoazobenzene involves its interaction with molecular targets through its azo group and bromine atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, affecting their function. The specific pathways and targets depend on the context of its application, such as staining or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-4-dimethylaminoazobenzene: Similar structure with a chlorine atom instead of bromine.
4’-Nitro-4-dimethylaminoazobenzene: Contains a nitro group instead of bromine.
4’-Methyl-4-dimethylaminoazobenzene: Contains a methyl group instead of bromine.
Uniqueness
4’-Bromo-4-dimethylaminoazobenzene is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other similar compounds. The bromine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
100651-80-7 |
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Molecular Formula |
C14H14BrN3 |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14BrN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 |
InChI Key |
GMAYRELXLJMMQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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